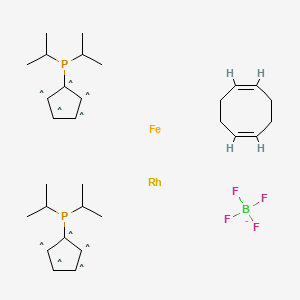

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a highly efficient catalyst for the hydrogenation of aldehydes and ketones . It has been found to be effective in the synthesis of acids .

Molecular Structure Analysis

The molecular structure of “1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is represented by the formula C30H48BF4FeP2Rh . The InChI representation of the molecule is also available .

Chemical Reactions Analysis

This compound is utilized as a catalyst in the hydrogenation of aldehydes and ketones . It is also used in the general and efficient cross-coupling of thiols with aryl halides .

科学的研究の応用

Hydroformylation Catalyst : This compound has been used as a catalyst precursor for the hydroformylation of hexenes. Studies have shown good activity and moderate regioselectivity in producing aldehydes (Bianchini et al., 2005).

Heterobimetallic Complex Formation : It reacts with various metals like platinum, gold, and rhodium to form heterobimetallic complexes, useful in catalytic applications like hydroformylation (Schmied et al., 2015).

Fluorophilicities Study : Its derivatives have been synthesized and analyzed for fluorophilicities, showing diverse regioisomer compositions, which are significant in organometallic chemistry (Kvíčala et al., 2002).

Complexes with N-Heterocyclic Carbene Ligands : It forms complexes with rhodium and iridium, which exhibit interesting reactivity with carbon monoxide, indicating potential in carbonylation reactions (Panov et al., 2012).

Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity, which is crucial in producing chiral compounds (Maienza et al., 1999).

Heteropolymetallic Complex Synthesis : It's utilized in synthesizing heteropolymetallic complexes, demonstrating significant interactions and unique NMR characteristics (Longato et al., 1991).

Catalytic Polymerization : It catalyzes polymerization of phenylacetylene, yielding high-molecular-weight polyphenylacetylene, useful in materials science (Lee et al., 1996).

Transition Metal-Mediated Ring-Opening Polymerization : Used in catalyzing the ring-opening polymerization of silicon-bridged ferrocenophanes, this compound aids in producing high molecular weight polyferrocenylsilanes (Temple et al., 2002).

作用機序

Target of Action

It is known to be used as a catalyst in various chemical reactions .

Mode of Action

This compound acts as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate at which they occur, without being consumed in the process .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the type of reaction it is catalyzing. For instance, in the case of cross-coupling reactions, it facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Pharmacokinetics

Its role is to facilitate the reaction and it remains unchanged after the reaction is complete .

Result of Action

The result of the action of this compound is the successful completion of the chemical reaction it is catalyzing. This can lead to the formation of new compounds, which can have various applications in fields like pharmaceuticals, materials science, and more .

特性

InChI |

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPKMKCCUWUIS-ISVFTUMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48BF4FeP2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704840 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157772-65-1 |

Source

|

| Record name | PUBCHEM_53485855 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxyhexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)

![1H-Naphtho[2,3-D]imidazole-2-carbonitrile](/img/structure/B583013.png)